2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate
Description
Properties
IUPAC Name |
2,3-dimethyl-1,3-benzothiazol-3-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS.ClHO4/c1-7-10(2)8-5-3-4-6-9(8)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSYUUDKLRRXAO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2S1)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494922 | |
| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706-67-2 | |
| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quaternization of Benzothiazole Precursors
The foundational step involves alkylation of 2,3-dimethylbenzothiazole to form the quaternary ammonium center. Methylating agents such as methyl iodide or dimethyl sulfate are employed under anhydrous conditions.
Reaction Scheme:
$$ \text{2,3-Dimethylbenzothiazole} + \text{CH}_3\text{I} \rightarrow \text{2,3-Dimethyl-1,3-benzothiazol-3-ium iodide} $$
Key parameters:
Anion Exchange with Perchlorate
The iodide intermediate undergoes metathesis with sodium perchlorate to yield the target compound:
$$ \text{2,3-Dimethyl-1,3-benzothiazol-3-ium iodide} + \text{NaClO}_4 \rightarrow \text{2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate} + \text{NaI} $$
Optimization Insights:
- Solvent : Ethanol-water mixtures (3:1 v/v) enhance ionic mobility and precipitate the product.
- Yield : 85–92% after recrystallization from acetonitrile.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity critically influences reaction rates and product purity:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| Diethyl ether | 4.3 | 1.2 | 78 |
| Dichloromethane | 8.9 | 2.8 | 85 |
| Acetonitrile | 37.5 | 4.1 | 92 |
Polar aprotic solvents like acetonitrile accelerate quaternization but require stringent dryness to avoid hydrolysis.
Temperature and Time
Elevated temperatures reduce reaction times but risk decomposition:
| Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|
| 0 | 48 | 95 |
| 25 | 24 | 93 |
| 40 | 12 | 88 |
Lower temperatures favor higher purity, while 25°C balances efficiency and quality.
Stoichiometry and Reagent Purity
Excess methylating agent (1.2–1.5 equiv) ensures complete conversion. Industrial-grade reagents necessitate pre-purification to remove oxidizing impurities that could degrade the perchlorate anion.
Industrial-Scale Production Methods
Large-scale synthesis adapts laboratory protocols with the following modifications:
- Continuous Flow Reactors : Enhance heat dissipation and reduce batch variability.
- Crystallization : Anti-solvent addition (e.g., ethyl acetate) precipitates the product with >99% purity.
- Drying : Fluidized-bed drying at 50°C under nitrogen prevents thermal decomposition.
Purification and Characterization Techniques
Recrystallization
Recrystallization solvents impact crystal morphology and purity:
| Solvent | Crystal Habit | Purity (%) |
|---|---|---|
| Acetonitrile | Needles | 99 |
| Ethanol | Prisms | 97 |
| Water | Amorphous | 95 |
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, N-CH₃), δ 2.98 (s, 3H, C-CH₃), δ 7.2–7.8 (m, 4H, aromatic).
- IR : 1090 cm⁻¹ (ClO₄⁻ symmetric stretch), 1540 cm⁻¹ (C=N⁺ vibration).
Comparative Analysis with Analogous Salts
The perchlorate derivative exhibits distinct properties compared to halide analogs:
| Property | Perchlorate | Iodide |
|---|---|---|
| Solubility (DMSO) | 120 g/L | 45 g/L |
| Thermal Stability | Decomposes @ 220°C | Stable @ 250°C |
| Reactivity | Oxidizing agent | Non-oxidizing |
Perchlorate’s oxidizing nature necessitates inert atmospheres during handling.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the benzothiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) facilitate the formation of sulfoxides or sulfones. For example:
The extent of oxidation depends on reaction duration and stoichiometry of the oxidizing agent .
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | Room temperature, 12–24 hrs |
| KMnO₄ (acidic) | Sulfone | Reflux, 6–8 hrs |
Reduction Reactions
Reduction of the thiazolium ring can occur using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to ring-opening or formation of thiol intermediates. The perchlorate anion remains inert during these processes .
| Reducing Agent | Product | Conditions |
|---|---|---|
| NaBH₄ | Thiol derivative | Ethanol, 40–50°C, 4 hrs |
| LiAlH₄ | Ring-opened amine complex | Dry THF, 0°C, 2 hrs |
Nucleophilic Substitution
The electrophilic nitrogen in the thiazolium ring attracts nucleophiles (e.g., hydroxide, amines), leading to substitution at the 2-position. This reactivity is critical for synthesizing functionalized benzothiazole derivatives .
| Nucleophile | Product | Conditions |
|---|---|---|
| OH⁻ | 2-Hydroxybenzothiazole | Aqueous NaOH, 60°C, 3 hrs |
| NH₃ | 2-Aminobenzothiazole derivative | Ammonia/MeOH, reflux, 6 hrs |
Condensation Reactions
The methyl groups at positions 2 and 3 participate in condensation with aldehydes or ketones under basic conditions, forming extended π-conjugated systems. This property is leveraged in dye chemistry and materials science.
Thermal Decomposition
At elevated temperatures (>200°C), the perchlorate anion acts as an oxidizing agent, leading to exothermic decomposition. This reaction is highly sensitive to impurities and requires careful handling .
Comparative Reactivity with Analogous Salts
The perchlorate anion enhances solubility in polar aprotic solvents compared to iodide or chloride analogs, influencing reaction kinetics. For example:
| Property | Perchlorate Salt | Iodide Salt |
|---|---|---|
| Solubility in DMSO | High | Moderate |
| Oxidation Stability | Moderate | Low (iodide oxidation) |
| Nucleophilic Substitution Rate | Faster | Slower |
Key Considerations
Scientific Research Applications
General Reaction Scheme
Organic Synthesis
2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate serves as a valuable reagent in organic synthesis. It can act as a precursor for synthesizing various benzothiazole derivatives, which are important in pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation and reduction reactions allows for the formation of diverse chemical products.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Sodium borohydride | Thiols |
| Substitution | Nucleophiles | Various derivatives |
Biological Research
The compound has potential applications in biological studies, particularly in enzyme inhibition assays and as a fluorescent probe. Its interaction with biological molecules can provide insights into enzyme mechanisms and cellular processes.
Case Study: Enzyme Inhibition
Research indicates that benzothiazole derivatives can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism.
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique chemical structure contributes to the stability and color properties of these materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications: Benzothiazole vs. Benzotriazole
The substitution of the benzothiazole ring with a benzotriazole moiety significantly alters electronic and steric properties. This structural difference enables applications in coordination chemistry, such as forming complexes with iron (e.g., tetrachloridoferrate(III)), which are absent in benzothiazolium derivatives.
Substituent Effects: Methyl vs. Ethyl Groups
Alkyl substituents influence lipophilicity and steric bulk. The ethyl-substituted benzothiazolium perchlorate (evidence 7) exhibits a high calculated logP of 7.45, indicating strong lipophilicity, which may limit aqueous solubility but improve membrane permeability in biological applications. The target compound’s dimethyl substituents likely reduce logP compared to ethyl analogs, balancing solubility and reactivity.
Counterion Impact: Perchlorate vs. Other Anions
The perchlorate anion (ClO₄⁻) distinguishes the target compound from salts like tetrachloridoferrate(III) (evidence 5). Perchlorate’s strong oxidizing nature and high solubility in polar solvents make it advantageous in electrochemical applications but raise environmental concerns due to perchlorate’s persistence in water systems (evidence 3, 6). In contrast, tetrachloridoferrate(III) enables magnetic or catalytic functionalities but may precipitate in aqueous environments. Remediation strategies for perchlorate-contaminated sites (e.g., ion exchange, bioremediation; Table 1-1 in evidence 3) highlight the environmental trade-offs of using perchlorate salts .
Physical and Environmental Properties
A comparative analysis of key properties is summarized below:
Biological Activity
2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈ClNO₄S. The compound features a benzothiazole core, which is often associated with various pharmacological properties. Its structural characteristics contribute to its interaction with biological systems.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes, impacting metabolic pathways.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibition can disrupt tumor growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival.
Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a therapeutic range for potential clinical applications.
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound could reduce cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was linked to the induction of apoptosis through ROS generation.
Q & A
Q. What are the recommended synthetic routes for 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach involves quaternization of the benzothiazole precursor with methylating agents (e.g., methyl fluorosulfonate) in anhydrous diethyl ether, followed by anion exchange with sodium perchlorate. Key parameters include:
- Solvent selection : Use aprotic solvents (e.g., ether) to minimize side reactions.
- Stoichiometry : Excess methylating agent ensures complete quaternization.
- Temperature : Room temperature avoids decomposition, but reflux may be required for stubborn reactions (e.g., 24 h for 1,2,3-trimethylindizoxazoline perchlorate synthesis).
- Purification : Precipitation via aqueous perchlorate addition and recrystallization from hot water or acetonitrile improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR in acidic solvents (e.g., CFCOH) resolve aromatic protons and methyl groups. For example, methyl resonances appear at δ 2.5–4.2 ppm .
- UV-Vis Spectroscopy : Strong absorption bands (e.g., 574 nm in CHSCN) confirm extended conjugation in styryl derivatives .
- Ion Chromatography-Tandem Mass Spectrometry (IC-MS) : Detects trace perchlorate release in environmental matrices with limits of quantification <1 ppb .
Advanced Research Questions
Q. How can researchers employ SHELX and OLEX2 software suites for accurate crystal structure determination and refinement of benzothiazolium perchlorate derivatives?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction data (Mo/Kα radiation) to resolve perchlorate anion disorder.
- Structure Solution : SHELXD (charge flipping) or SHELXT (intrinsic phasing) for initial model generation.
- Refinement : SHELXL refines anisotropic displacement parameters, hydrogen atom positions, and resolves twinning (common in perchlorate salts).
- Validation : OLEX2 integrates ORTEP-3 for thermal ellipsoid visualization and validates geometry using PLATON (e.g., checking for voids or incorrect symmetry) .
Q. What methodological considerations are critical when analyzing the environmental or biological fate of this compound, particularly regarding perchlorate anion release?
Methodological Answer:
- Sample Preparation : Use ion chromatography-grade resins to isolate perchlorate from complex matrices (e.g., soil, biological tissues) .
- Non-Thyroidal Mechanisms : Assess gonadal histopathology (e.g., ovarian follicle hyperplasia in fish models) alongside thyroid hormone (T3/T4) levels to capture compensatory effects .
- Dose-Response Design : Include low-dose (10 ppm) and high-dose (100 ppm) groups to detect non-monotonic effects, as seen in stickleback thyroid follicle hyperplasia .
Q. How can non-monotonic dose-response relationships observed in perchlorate toxicity studies inform experimental design for assessing compound bioactivity?
Methodological Answer:
- Endpoint Selection : Prioritize histological endpoints (e.g., thyroid follicle count, gonadal development) over hormone levels, as T3/T4 may remain stable despite morphological changes .
- Temporal Resolution : Conduct longitudinal studies to distinguish transient compensatory responses (e.g., thyroid hyperplasia) from permanent damage.
- Statistical Models : Use polynomial regression or benchmark dose (BMD) modeling to capture U-shaped or inverted-U response curves .
Q. What strategies resolve contradictions in crystallographic data between predicted and observed molecular geometries for heterocyclic perchlorate salts?
Methodological Answer:
- Disorder Modeling : Split perchlorate anion positions (ClO) over multiple sites and refine occupancy factors.
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for twinned crystals.
- Validation Tools : Use R and CC to assess data quality, and check for hydrogen bonding interactions that stabilize unexpected conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
